3'-Trifluoromethylmethacrylanilide
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Overview
Description
3’-Trifluoromethylmethacrylanilide is a chemical compound with the molecular formula C₁₁H₁₀F₃NO and a molecular weight of 229.2 g/mol It belongs to the class of anilides and is characterized by the presence of a trifluoromethyl group attached to the methacrylanilide structure
Preparation Methods
The synthesis of 3’-Trifluoromethylmethacrylanilide typically involves the reaction of methacryloyl chloride with 3’-trifluoromethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methacryloyl chloride+3’-Trifluoromethylaniline→3’-Trifluoromethylmethacrylanilide+HCl
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
3’-Trifluoromethylmethacrylanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .
Scientific Research Applications
3’-Trifluoromethylmethacrylanilide has gained significant attention in scientific research due to its versatile applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3’-Trifluoromethylmethacrylanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
3’-Trifluoromethylmethacrylanilide can be compared with other similar compounds, such as:
3’-Trifluoromethylacetanilide: Similar structure but with an acetamide group instead
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLZVCBEFCBAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228964 |
Source
|
Record name | 3'-Trifluoromethylmethacrylanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783-05-1 |
Source
|
Record name | 3'-Trifluoromethylmethacrylanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Trifluoromethylmethacrylanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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